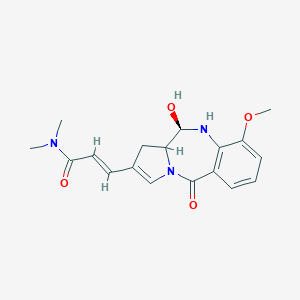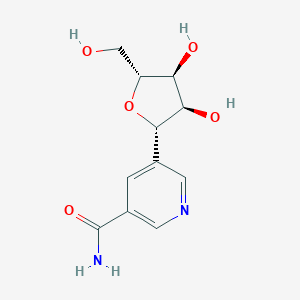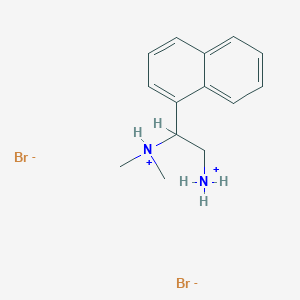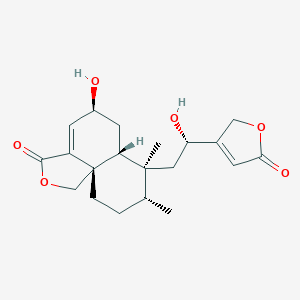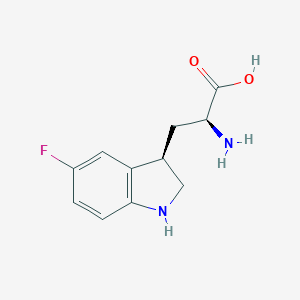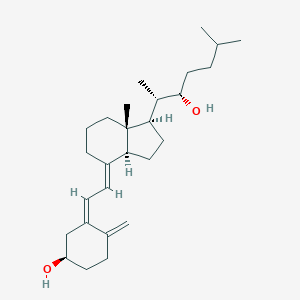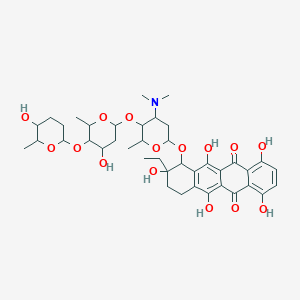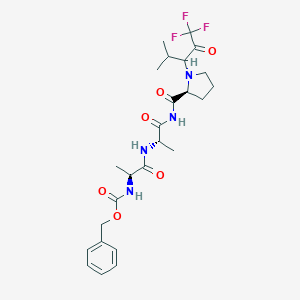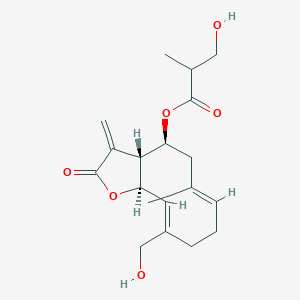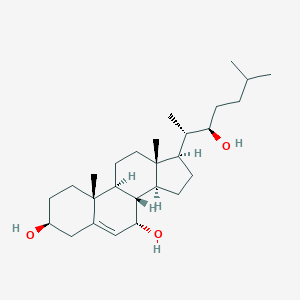
Cholest-5-ene-3,7,22-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholest-5-ene-3,7,22-triol, also known as 7α, 27-dihydroxycholesterol or 27-hydroxycholesterol, is a sterol compound that plays a significant role in various biological processes. It is synthesized from cholesterol through the action of the enzyme cholesterol 27-hydroxylase.
Scientific Research Applications
Cholest-5-ene-3,7,22-triol in Sterol Synthesis
Cholest-5-ene-3,7,22-triol has been studied for its effects on sterol synthesis. Swaminathan et al. (1992) synthesized (25R)-5α-cholest-8(14)-ene-3β,15β,26-triol, a potential metabolite of cholest-5-ene-3,7,22-triol, and found it to be very potent in lowering levels of 3-hydroxy-3-methylglutaryl coenzyme A reductase activity in Chinese hamster ovary cells. This suggests its significant role in the regulation of sterol synthesis (Swaminathan, Pinkerton, Wilson, & Schroepfer, 1992).
Role in Metabolism and Hormone Formation
The compound has also been linked to steroid hormone formation. Ruan et al. (1999) described an improved synthesis of (20R,22R)-cholest-5-ene-3β,20,22-triol, a variant of cholest-5-ene-3,7,22-triol, which acts as an intermediate in steroid hormone formation and as an activator of nuclear orphan receptor LXRα. This highlights its potential application in the study of steroid hormone biosynthesis (Ruan, Wilson, & Schroepfer, 1999).
Cytotoxicity and Neoplastic Growth Studies
Studies have also explored the cytotoxic properties of cholest-5-ene-3,7,22-triol derivatives. Boberg et al. (1989) investigated the cytotoxicity of (22R)-cholest-5-ene-3β,7α,22-triol and its isomers in Ehrlich ascites tumor cells, revealing differential cytotoxic effects that were not explained by different patterns of metabolites. This research is crucial in understanding the role of such compounds in neoplastic growth and potential therapeutic applications (Boberg, Smith-Kielland, Stabursvik, & Stokke, 1989).
Application in Anti-Mycobacterial Agents
Frank et al. (2016) discovered that cholest-5-ene-3,7,22-triol derivatives can inhibit the growth of Mycobacterium tuberculosis, suggesting their potential as novel anti-mycobacterial agents. This research opens avenues for the development of new drugs targeting tuberculosis (Frank, Zhao, Wong, Basudhar, De Voss, & Ortiz de Montellano, 2016).
properties
CAS RN |
104786-66-5 |
|---|---|
Product Name |
Cholest-5-ene-3,7,22-triol |
Molecular Formula |
C23H23ClN2O3S |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O3/c1-16(2)6-9-23(29)17(3)20-7-8-21-25-22(11-13-27(20,21)5)26(4)12-10-19(28)14-18(26)15-24(25)30/h15-17,19-25,28-30H,6-14H2,1-5H3/t17-,19-,20+,21-,22-,23+,24+,25-,26-,27+/m0/s1 |
InChI Key |
ULLWYOKOOHAYDJ-SDLILUQASA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)[C@@H](CCC(C)C)O |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
synonyms |
cholest-5-ene-3,7,22-triol cholest-5-ene-3,7,22-triol, (3beta,7beta,22R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



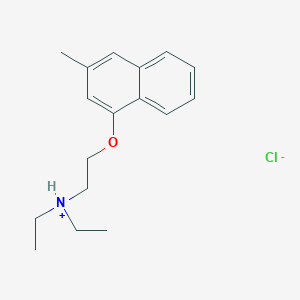
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)


![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
